![molecular formula C23H23N7O2 B2735127 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 920347-37-1](/img/structure/B2735127.png)
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H23N7O2 and its molecular weight is 429.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone , which contains a triazolo-pyrimidine structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N6O with a molecular weight of approximately 348.41 g/mol. The compound consists of three key structural motifs:
- Triazolo[4,5-d]pyrimidine : Known for its diverse biological activities.
- Piperazine ring : Often involved in enhancing the pharmacokinetic profile of drugs.
- Methoxyphenyl group : Contributes to the lipophilicity and potentially enhances receptor binding.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often ranging from 0.5 to 8 µg/mL .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Triazolo-pyrimidine derivative | S. aureus | 0.5 |
Triazolo-pyrimidine derivative | E. coli | 2.0 |
Triazolo-pyrimidine derivative | P. aeruginosa | 4.0 |
Anticancer Activity
The biological activity of triazolo-pyrimidines extends into oncology. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures have been reported to inhibit human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with specific enzymes or receptors:
- Enzyme Inhibition : Triazolo-pyrimidines may function as inhibitors of key enzymes involved in nucleotide synthesis or cell signaling pathways.
- Receptor Modulation : Some studies suggest that these compounds could act as antagonists at purinergic receptors, which play a role in cellular communication and proliferation .
Case Studies
- Antitubercular Activity : A series of studies focused on the synthesis of triazolo-pyrimidine derivatives showed promising results against Mycobacterium tuberculosis, with certain compounds exhibiting IC50 values as low as 1.35 µM .
- Anticancer Research : In vitro studies on MCF-7 cells revealed that specific derivatives led to a significant reduction in cell viability, highlighting their potential as anticancer agents .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives similar to (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone:
- Cytotoxicity : A derivative of the compound demonstrated significant cytotoxic effects against various cancer cell lines, including BT-474 (breast cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 value for one of the most potent derivatives was reported at 0.99±0.01μM against BT-474 cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization. Flow cytometric analyses revealed that it leads to cell cycle arrest at the sub-G1 and G2/M phases .
Other Therapeutic Applications
In addition to its anticancer properties, triazolo-pyrimidine derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some studies indicate that similar compounds exhibit antibacterial and antifungal properties, making them candidates for further exploration in treating infections .
- Neurological Disorders : Research suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Triazole : The initial step typically involves the synthesis of the triazole ring using azide and alkyne coupling reactions.
- Piperazine Integration : Piperazine is then introduced to form the piperazinyl derivative.
- Final Coupling : The methanone moiety is attached last to yield the final product.
Case Study 1: Cytotoxicity Assessment
A study evaluated a series of substituted triazolo-pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. Among these, one compound showed remarkable potency with an IC50 value significantly lower than existing chemotherapeutics .
Case Study 2: Mechanistic Studies
Further mechanistic investigations revealed that certain derivatives could inhibit tubulin polymerization effectively, indicating their potential use as anti-mitotic agents in cancer therapy .
特性
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-32-19-9-7-18(8-10-19)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPOIYHTOFNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。